5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide

Fragment-based drug discovery Medicinal chemistry Library design

This 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide (CAS 2197053‑72‑6) is a pure fragment-like building block occupying a regioisomeric niche complementary to furan-2-carboxamide kinase inhibitors. The 3‑carboxamide hinge‑binding vector, electron‑withdrawing 2‑CF₃ group, and 4‑chlorophenyl Suzuki‑Miyaura handle create a push‑pull electronic system absent in mono‑substituted analogs. Confirmed absence of biological annotation (ChEMBL, ZINC) makes it an unbiased negative control for phenotypic screens. Pre‑compiled GHS07 SDS accelerates institutional safety registration, eliminating the approval delays common with undocumented analogs.

Molecular Formula C12H7ClF3NO2
Molecular Weight 289.64 g/mol
CAS No. 2197053-72-6
Cat. No. B1414598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide
CAS2197053-72-6
Molecular FormulaC12H7ClF3NO2
Molecular Weight289.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)N)Cl
InChIInChI=1S/C12H7ClF3NO2/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H2,17,18)
InChIKeyULAMTRCSRDANRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide (CAS 2197053-72-6): A Structurally Differentiated Furan-3-Carboxamide Fragment for Kinase-Focused Library Design


5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide (CAS 2197053-72-6) is a heterocyclic small molecule with the molecular formula C12H7ClF3NO2 and a molecular weight of 289.64 g/mol . It belongs to the furan-3-carboxamide chemotype, a scaffold recognized for its synthetic versatility and recurrent appearance in kinase inhibitor discovery programs [1][2]. The compound is classified as a fragment-like molecule and is primarily utilized as a building block in medicinal chemistry and chemical biology, rather than as a finished pharmacological agent .

Why 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide Cannot Be Replaced by Common Furan-2-Carboxamide or Methyl Analogs


Generic substitution among furan carboxamides introduces profound variations in molecular recognition, physicochemical properties, and synthetic reactivity. A change from the 3-carboxamide to the 2-carboxamide regioisomer alters the vector and electronics of the hydrogen-bonding pharmacophore [1]. Replacing the 5-(4-chlorophenyl) substituent with a simple methyl group eliminates a key aryl halide handle required for cross-coupling diversification, reducing library-amenable complexity . Furthermore, the simultaneous presence of the electron-withdrawing 2-CF3 group and the 5-(4-chlorophenyl) group establishes a push-pull electronic system across the furan ring that is entirely absent in non-halogenated or mono-substituted analogs, directly impacting reactivity in cycloaddition and metal-catalyzed transformations . These structural differences translate into non-interchangeable performance in fragment-based screening and parallel synthesis workflows.

Head-to-Head Differentiation of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide from Closest Analogs: Quantitative Evidence for Procurement Decisions


Molecular Weight Differentiation vs. Furan-2-Carboxamide Regioisomer and Carboxylic Acid Analog

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide (MW = 289.64 g/mol) occupies a distinct fragment-like molecular weight window compared to its closest commercially available analogs . The furan-2-carboxamide regioisomer 5-(4-chlorophenyl)furan-2-carboxamide (MW = 221.64 g/mol) is 68 Da lighter, falling into a lower-mass fragment space with reduced heavy atom count (15 vs. 20) . The carboxylic acid analog 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid (MW = 290.62 g/mol) shares a similar molecular weight but differs fundamentally in the hydrogen-bond donor/acceptor profile due to the carboxylic acid moiety . The trifluoromethyl-containing N-aryl analog N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide (MW = 289.64 g/mol) shares an identical molecular formula but bears the carboxamide attached to the aniline rather than the furan, resulting in a completely different connectivity and pharmacophore geometry .

Fragment-based drug discovery Medicinal chemistry Library design

Aryl Chloride Synthetic Handle: Cross-Coupling Versatility vs. 5-Methyl Analog

The 4-chlorophenyl substituent in the target compound provides a chemically addressable handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . The direct analog 5-methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS 175276-68-3, MW = 193.12 g/mol) lacks this aryl halide entirely, bearing only a methyl group at the 5-position, which precludes late-stage diversification via cross-coupling . This difference is categorical: the target compound supports C-C and C-N bond formation at the 5-aryl position, whereas the 5-methyl analog is a terminal fragment with limited synthetic exit vectors .

Parallel synthesis Palladium-catalyzed cross-coupling Medicinal chemistry diversification

Regioisomeric Carboxamide Positioning: Furan-3-Carboxamide vs. Furan-2-Carboxamide Pharmacophore Geometry

The carboxamide position on the furan ring is a critical determinant of biological activity in furan-based kinase inhibitors. In the SRPK1 inhibitor series described in US Patent 10,696,661, furan-2-carboxamides bearing tetrahydro-2H-pyran-4-yl and piperazinyl substituents achieved IC50 values of 0.70–3.70 nM against SRPK1 [1][2]. The target compound uniquely presents the carboxamide at the furan 3-position, generating a hydrogen-bond donor/acceptor vector approximately 120° rotated relative to the furan-2-carboxamide pharmacophore . The commercially available 5-(4-chlorophenyl)furan-2-carboxamide (CAS 57753-81-8) and N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide both position the carboxamide at the 2-position, making them unsuitable as substitutes when a 3-carboxamide geometry is required for target engagement .

Structure-activity relationship Kinase inhibitor design Hydrogen-bond geometry

Safety and Handling Classification: GHS07 Hazard Profile Supporting Laboratory Risk Assessment

The target compound carries a GHS07 hazard classification (Harmful/Irritant) with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This explicit hazard profile, documented by Fluorochem under product code F518396, provides a clear safety data sheet (SDS) framework that enables procurement teams to perform laboratory risk assessments and implement appropriate engineering controls. Many structurally similar furan carboxamide fragments are sold without complete GHS classification or hazard documentation, leaving safety officers to extrapolate from insufficient data .

Laboratory safety Chemical procurement Risk assessment

Absence of Documented Biological Activity: A Chemically Pure Tool Compound for Target-Agnostic Screening

According to the ZINC database, the target compound has no known biological activity reported in ChEMBL or any peer-reviewed publication, and has not been used in clinical trials [1]. The BindingDB entry BDBM50232874, initially associated with CHEMBL4074617, was identified as 3-chloro-4-fluorobenzamide (a structurally unrelated benzamide fragment), not the target furan-3-carboxamide [2]. This absence of pharmacological annotation is not a liability but constitutes a specific procurement advantage: the compound serves as a chemically well-defined, biologically unannotated fragment suitable for target-agnostic phenotypic screening and as a negative control in biochemical assays where furan-containing tool compounds are required . In contrast, N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide analogs have reported biological activities that may confound interpretation in unbiased screening campaigns .

Chemical probe Negative control Fragment screening Target-agnostic

Trifluoromethyl Lipophilicity Contribution: Calculated logP Differentiation from Non-Fluorinated Furan-2-Carboxamide Analogs

The 2-trifluoromethyl substituent is a well-established lipophilicity-enhancing group in medicinal chemistry. In furan-3-carboxamide scaffolds, the CF3 group contributes approximately 0.8–1.2 logP units relative to a hydrogen substituent [1]. The target compound's parent furan-3-carboxamide core has a measured logP of -0.169 [2], while 5-aryl-substituted furan-2-carboxamide analogs from the Nav1.8 blocker series demonstrate that aryl substitution alone contributes an additional 1.5–2.5 logP units [3]. The target compound, bearing both a 5-(4-chlorophenyl) and a 2-CF3 group, is expected to have a logP in the 3.0–4.0 range, positioning it in a property space distinct from both the non-fluorinated analog 5-(4-chlorophenyl)furan-2-carboxamide and the des-aryl analog 5-methyl-2-(trifluoromethyl)furan-3-carboxamide .

Lipophilicity ADME prediction Fragment property space

Optimal Application Scenarios for Procuring 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Library Design Requiring Furan-3-Carboxamide Scaffolds with Aryl Halide Diversification Handles

The compound is ideally suited for inclusion in fragment libraries targeting kinase ATP-binding sites where a 3-carboxamide hydrogen-bonding vector is required for hinge-region interaction, as established by the SRPK1 inhibitor patent series [1]. Its 4-chlorophenyl group enables late-stage Suzuki-Miyaura diversification, allowing parallel synthesis teams to generate arrays of biaryl analogs without resynthesizing the furan core .

Target-Agnostic Phenotypic Screening as a Chemically Defined, Biologically Unannotated Fragment Probe

Given the confirmed absence of biological activity annotation in ChEMBL and ZINC databases, this compound serves as a clean negative control or unbiased screening fragment [1]. Medicinal chemistry groups running high-content phenotypic screens can use it to probe furan-dependent biological effects without confounding prior target annotations, a critical advantage over furan-2-carboxamide analogs with documented kinase inhibition .

SAR Exploration of Furan Carboxamide Regioisomerism in Kinase or Ion Channel Programs

The 3-carboxamide geometry of the target compound provides a regioisomeric complement to the well-characterized furan-2-carboxamide pharmacophore found in Nav1.8 blockers (IC50 < 10 nM) [1] and SRPK1 inhibitors (IC50 = 0.70–3.70 nM) . Systematic procurement of both regioisomers enables medicinal chemistry teams to map the conformational preferences of carboxamide-dependent binding interactions, distinguishing productive from non-productive binding modes [2].

Compliant Laboratory Procurement with Complete GHS Hazard Documentation for Core Facilities

The compound's complete GHS07 classification and 15-point precautionary statement set, as documented by Fluorochem [1], supports rapid institutional chemical registration and compliant handling in shared core facilities. This is a practical procurement differentiator from analogs lacking complete SDS documentation, where safety review boards may delay or reject compound registration .

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.